molecular formula C21H23N3O B2463556 2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline CAS No. 1400021-16-0

2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline

カタログ番号 B2463556
CAS番号: 1400021-16-0
分子量: 333.435
InChIキー: XBZIWRYPXVTDGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule “2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, and a morpholine group, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline and morpholine rings. The quinazoline ring is aromatic and planar, while the morpholine ring is non-aromatic and may adopt a chair conformation .


Chemical Reactions Analysis

The chemical reactivity of this molecule would be influenced by the presence of the quinazoline and morpholine rings. The quinazoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The morpholine ring, containing an ether and an amine, might undergo reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in polar solvents, while the presence of the aromatic quinazoline ring might increase its solubility in non-polar solvents .

科学的研究の応用

Neurokinin-1 Receptor Antagonists

Quinazoline derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant for clinical applications in treating emesis and depression. An example is a water-soluble compound designed for both intravenous and oral administration, showing high affinity and effectiveness in pre-clinical tests (Harrison et al., 2001).

Anticancer Agents

Quinazoline-based compounds have been identified as potent apoptosis inducers and anticancer agents, with significant blood-brain barrier penetration and efficacy in cancer models. This highlights their potential development as clinical candidates for cancer treatment (Sirisoma et al., 2009).

Tyrosine Kinase Inhibitors

Research into quinazoline analogs has focused on their role as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a target for cancer therapy. The studies provide insights into the structural requirements for high potency and selectivity in inhibiting EGFR (Rewcastle et al., 1996).

Organic Light-Emitting Diode (OLED) Components

Certain cyclometalated iridium(III) complexes, which can be structurally related to quinazoline derivatives, have been studied for their phosphorescence properties and potential applications in OLEDs. These studies focus on improving efficiency and achieving specific color emissions (Tsuboyama et al., 2003).

T-Type Ca2+ Channel Blockers

Quinazoline derivatives have also been explored for their potential as T-type Ca2+ channel blockers in cancer treatment, highlighting their ability to induce autophagy and apoptosis in cancer cells, offering insights into their mechanism of action and therapeutic value (Rim et al., 2014).

将来の方向性

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity. It could also involve modifying its structure to create new derivatives with potentially interesting properties .

特性

IUPAC Name

2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZIWRYPXVTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。